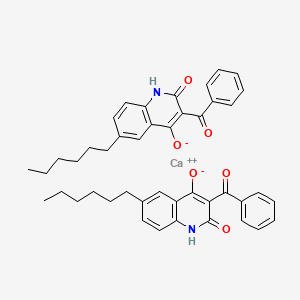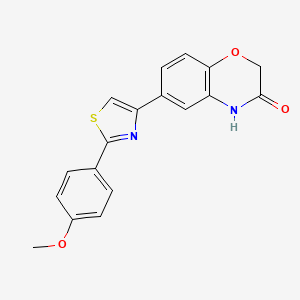
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)- is a complex organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core fused with a thiazole ring and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminophenol with a thiazole derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzoxazinone and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole ring can interact with metal ions, influencing its biological activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Lacks the thiazole and methoxyphenyl groups, resulting in different chemical properties and applications.
6-(2-(4-Methoxyphenyl)-4-thiazolyl)-2H-1,4-benzoxazin-3(4H)-one: Similar structure but with variations in functional groups, leading to distinct reactivity and biological activity.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-methoxyphenyl)-4-thiazolyl)- is unique due to its combination of a benzoxazinone core with a thiazole ring and a methoxyphenyl group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
114566-48-2 |
|---|---|
Molekularformel |
C18H14N2O3S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C18H14N2O3S/c1-22-13-5-2-11(3-6-13)18-20-15(10-24-18)12-4-7-16-14(8-12)19-17(21)9-23-16/h2-8,10H,9H2,1H3,(H,19,21) |
InChI-Schlüssel |
IUFHJPHZYKPARD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=C(C=C3)OCC(=O)N4 |
Löslichkeit |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


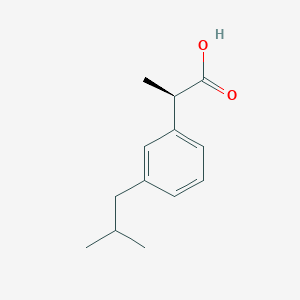
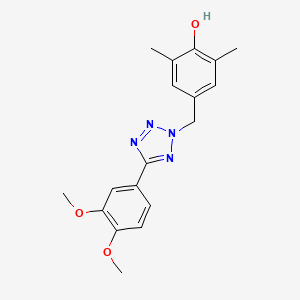
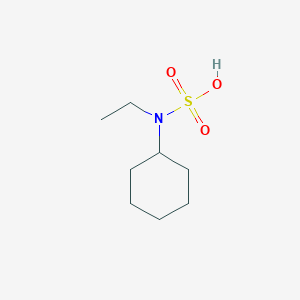
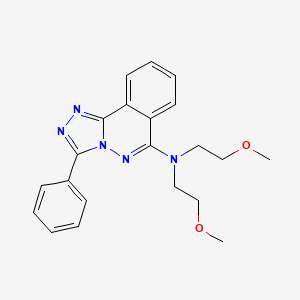
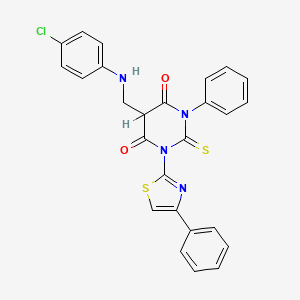
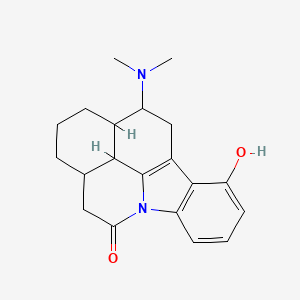

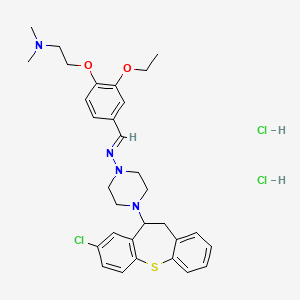
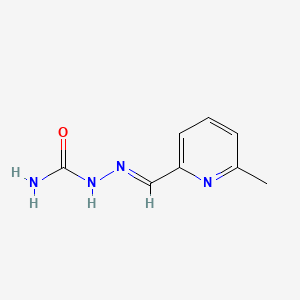
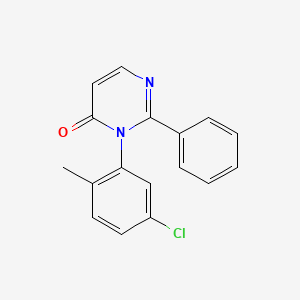
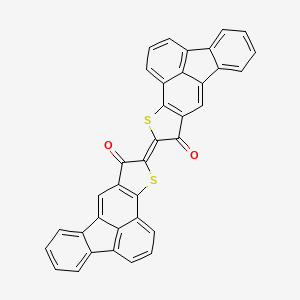
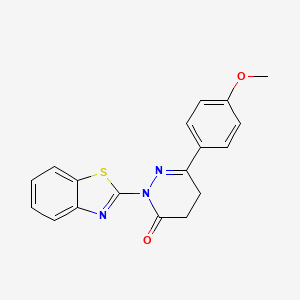
![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
